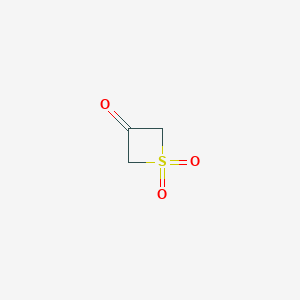

Thietan-3-one 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothietan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVTTWZAVAGWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599-23-1 | |

| Record name | thietan-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Thietan-3-one 1,1-dioxide from thietane-3-one

An In-depth Technical Guide to the Synthesis of Thietan-3-one 1,1-dioxide

Abstract

Thietane 1,1-dioxides are increasingly recognized as valuable structural motifs in medicinal chemistry, offering a unique combination of polarity, metabolic stability, and three-dimensionality that can significantly enhance the pharmacological properties of drug candidates.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key building block, this compound (CAS No. 1599-23-1), from its readily available precursor, thietane-3-one.[4] We will delve into the core chemical principles, compare prevalent oxidation methodologies, and provide detailed, field-proven experimental protocols suitable for researchers and drug development professionals. The focus is on explaining the causality behind experimental choices to ensure reproducible and scalable results.

Introduction: The Strategic Importance of the Thietane 1,1-Dioxide Core

The four-membered thietane ring, particularly in its oxidized 1,1-dioxide form, has emerged as a powerful tool in drug design.[5] Its rigid structure can orient pharmacophoric groups in a well-defined manner, while the sulfonyl group (SO₂) acts as a potent hydrogen bond acceptor, often improving aqueous solubility and cell permeability. Thietane 1,1-dioxides are found in compounds with applications ranging from anticancer to anti-inflammatory agents.[5]

This compound serves as a versatile intermediate, allowing for further chemical modification at the C3 position. The primary and most efficient route to this target molecule is the direct oxidation of the thioether (sulfide) in thietane-3-one.[6][7] This guide focuses on the practical execution of this critical transformation.

Core Synthesis Strategy: The Oxidation of Thietane-3-one

The conversion of a sulfide to a sulfone is a fundamental transformation in organosulfur chemistry.[6] The reaction proceeds sequentially: the sulfide is first oxidized to a sulfoxide, which is an intermediate, and then further oxidized to the final sulfone.[8]

Caption: General oxidation pathway from sulfide to sulfone.

The choice of oxidant is the most critical parameter, dictating reaction efficiency, selectivity, and scalability. While numerous oxidizing agents exist, meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® represent the most common and reliable choices for this specific transformation.

Oxidant Profile: meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a robust and highly versatile peroxyacid widely used for oxidizing sulfides to sulfones.[9][10]

-

Mechanism & Causality: The reaction involves the electrophilic transfer of an oxygen atom from the peroxyacid to the nucleophilic sulfur atom of the thioether. To achieve the full oxidation to the sulfone, at least two molar equivalents of m-CPBA are required relative to the sulfide substrate.[11][12] Using only one equivalent under controlled, low-temperature conditions can often isolate the intermediate sulfoxide.

-

Expertise & Trustworthiness: m-CPBA is preferred for its ease of handling as a solid and its generally high reactivity, which often leads to clean and predictable reactions.[9][10] However, commercially available m-CPBA is typically sold at a purity of ≤72% for safety reasons, with the main impurity being m-chlorobenzoic acid.[9][10] This must be accounted for when calculating stoichiometry. The byproduct, m-chlorobenzoic acid, is easily removed by a basic aqueous wash during workup.

-

Limitations: From a green chemistry perspective, m-CPBA has poor atom economy.[9] Its thermal instability at high purity also presents handling and storage challenges.[13][14]

Oxidant Profile: Oxone® (Potassium Peroxymonosulfate)

Oxone®, a triple salt containing potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is an excellent "green" alternative to peroxyacids.[9]

-

Mechanism & Causality: While Oxone® itself can be the oxidant, its reactivity is often enhanced in a biphasic system with a ketone, such as acetone. In this scenario, Oxone® generates a highly reactive dioxirane species in situ (e.g., dimethyldioxirane), which is the primary oxidizing agent. The reaction is typically buffered, often with sodium bicarbonate, to maintain a neutral to slightly alkaline pH, which is optimal for dioxirane formation.

-

Expertise & Trustworthiness: Oxone® is a stable, non-shock-sensitive solid that is easy to handle.[15] The byproducts are water-soluble inorganic salts, simplifying purification. It is considered a more environmentally benign and scalable option compared to m-CPBA.

-

Limitations: The reaction kinetics can be sensitive to pH and the specific solvent system employed. Substrate solubility in the aqueous/organic mixture can also be a challenge for certain molecules.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating precise steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis via m-CPBA Oxidation

This protocol is adapted from established procedures for the oxidation of thietane derivatives.[1][16]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with thietane-3-one (1.0 equiv) dissolved in dichloromethane (DCM, approx. 0.1–0.2 M), cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add m-CPBA (nominally 70-77%, 2.2–2.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup (Quenching): Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. An alternative quenching agent is a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol or isopropanol) to afford pure this compound as a white solid.

Protocol 2: Synthesis via Oxone® Oxidation

This protocol is based on general procedures for Oxone®-mediated oxidations.[17]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve thietane-3-one (1.0 equiv) in a mixture of acetone and water (e.g., a 1:1 or 2:1 ratio). Add sodium bicarbonate (NaHCO₃, ~3.0 equiv) to buffer the solution.

-

Reagent Addition: Prepare a solution of Oxone® (2.1–2.5 equiv) in water. Add this solution dropwise to the vigorously stirred substrate mixture at room temperature over 30-45 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup (Quenching): Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

-

Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid using the same methods described in Protocol 1.

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation and Characterization

Table 1: Comparison of Oxidation Methodologies

| Parameter | m-CPBA Method | Oxone® Method |

| Primary Oxidant | meta-Chloroperoxybenzoic acid | Potassium peroxymonosulfate |

| Equivalents | 2.2–2.5 | 2.1–2.5 |

| Typical Solvent | Dichloromethane (DCM) | Acetone/Water or Acetonitrile/Water |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Workup Byproduct | m-Chlorobenzoic acid (organic) | Inorganic salts (aqueous) |

| Pros | High reactivity, predictable | "Green" oxidant, easy byproduct removal |

| Cons | Poor atom economy, byproduct removal | Can be slower, requires buffering |

Expected Product Characterization: this compound

-

Chemical Formula: C₃H₄O₃S[4]

-

Molecular Weight: 120.13 g/mol [4]

-

Appearance: White to off-white solid.

-

Melting Point: 210-221 °C (decomposes)[4]

-

¹H NMR (DMSO-d₆): Expect signals for the two methylene (CH₂) groups adjacent to the sulfonyl group and the ketone.

-

¹³C NMR (DMSO-d₆): Expect signals for the two methylene carbons and the carbonyl carbon.

Critical Safety and Handling Considerations

Executing these protocols requires strict adherence to laboratory safety standards.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[18]

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood.[13]

-

m-CPBA Handling: m-CPBA is a strong oxidizing agent and can cause fire upon contact with flammable materials.[10] Avoid friction, shock, and heat. Store in a refrigerator (2-8 °C) in its original container.[13][19]

-

Oxone® Handling: While more stable than m-CPBA, Oxone® is still a strong oxidizer. Avoid contact with combustible materials.

-

Hydrogen Peroxide Warning: If considering alternative protocols with hydrogen peroxide, be aware that concentrated H₂O₂ is highly corrosive and can form explosive mixtures, especially in the presence of certain catalysts or impurities.[20] A specific report notes that oxidation of thietan-3-ol to the 1,1-dioxide with hydrogen peroxide-acetic acid has led to explosions.[20]

-

Spill & Emergency: Have appropriate spill cleanup materials available. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][19]

Conclusion

The synthesis of this compound from thietane-3-one is a reliable and crucial transformation for accessing a versatile chemical building block. The direct oxidation using either m-CPBA or Oxone® provides high yields and purity. While m-CPBA offers predictability and high reactivity in standard organic solvents, Oxone® presents a more scalable, cost-effective, and environmentally benign alternative. The choice between these methods will depend on the specific scale, resources, and green chemistry objectives of the laboratory. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely produce high-quality this compound for applications in drug discovery and development.

References

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

-

meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]

- WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

-

Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

-

Sulfone. Wikipedia. [Link]

-

Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles. [Link]

-

THIETE 1,1-DIOXIDE. Organic Syntheses. [Link]

-

Synthesis of Thietanes and Thietes. Science of Synthesis. [Link]

-

Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. National Institutes of Health. [Link]

-

SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]

-

13.8 Sulfides | Organic Chemistry. YouTube. [Link]

-

Oxidation and isomerism of thietane-containing heterocycles. ResearchGate. [Link]

-

Recent synthesis of thietanes. National Institutes of Health. [Link]

-

3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]

-

This compound. LookChem. [Link]

- WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide.

-

Thietan-3-one. PubChem, National Institutes of Health. [Link]

-

Oxidation of Aldehydes with Oxone® in Aqueous Acetone. Tetrahedron. [Link]

-

Mechanism of Thietane Formation from the Reaction of 1,3-Dioxan-2-ones with Thiocyanate Ion. Journal of the American Chemical Society. [Link]

-

Green Oxidation of Heterocyclic Ketones with Oxone in Water. National Institutes of Health. [Link]

-

Thietane 1,1-dioxide. PubChem, National Institutes of Health. [Link]

-

Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. MDPI. [Link]

-

Reagent: Oxone preparation & reactivity. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thietane Dioxide - Enamine [enamine.net]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfone - Wikipedia [en.wikipedia.org]

- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 11. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 17. Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

Physicochemical properties of Thietan-3-one 1,1-dioxide

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Thietan-3-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a strained, four-membered heterocyclic sulfone that has emerged as a compelling building block in modern chemistry. Its unique stereoelectronic properties, stemming from the rigid, puckered ring and the potent electron-withdrawing sulfone group, impart desirable characteristics to parent molecules. This guide offers a comprehensive analysis of the core physicochemical properties, synthesis, and chemical reactivity of this compound. We delve into its strategic application in medicinal chemistry as a versatile scaffold and bioisosteric replacement, providing field-proven insights and detailed experimental context to empower researchers in leveraging its full potential in drug discovery and materials science.

Introduction: The Rise of a Strained Scaffold

Four-membered heterocycles have garnered significant interest in medicinal chemistry, offering a means to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1] While oxetanes and azetidines have been extensively studied, their sulfur-containing counterparts, thietanes, and particularly their oxidized derivatives, remain a comparatively underexplored class of compounds.[1][2]

This compound (CAS No: 1599-23-1) sits at a crucial intersection of this chemical space. It is not merely a structural curiosity but a highly functionalized and reactive intermediate. The presence of the sulfone group dramatically influences the molecule's properties compared to its unoxidized precursor, thietan-3-one. The sulfone acts as a strong hydrogen bond acceptor and significantly increases the polarity and aqueous solubility of the scaffold. Furthermore, the electron-withdrawing nature of the SO₂ group acidifies the adjacent α-protons, opening up a rich landscape of chemical transformations centered on enolate chemistry.

This guide will illuminate the fundamental characteristics of this versatile building block, providing the technical foundation necessary for its effective application in complex molecular design.

Molecular Structure and Physicochemical Profile

Molecular Geometry and Electronic Characteristics

The thietane ring exists in a puckered conformation to alleviate angular and torsional strain. In the 1,1-dioxide derivative, X-ray diffraction studies of related structures show that the ring puckering can be influenced by substituents at the C3 position.[1][3] The two oxygen atoms of the sulfone group are oriented in the plane of the substituents at the 3-position, creating a distinct electronic and steric environment.[1] This geometry, combined with the high polarity of the S=O bonds, makes the thietane dioxide scaffold a unique bioisostere for groups like gem-dimethyl or carbonyls, capable of modulating a molecule's conformational preferences and intermolecular interactions.[4]

Caption: Structure of this compound.

Core Physicochemical Data

The physicochemical properties of this compound are summarized below. The strong sulfone group renders it a solid with a high melting point and a polar nature, as indicated by its predicted LogP value.

| Property | Value | Source |

| CAS Number | 1599-23-1 | [5] |

| Molecular Formula | C₃H₄O₃S | [5] |

| Molecular Weight | 120.13 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 210-221 °C (decomposes) | [5] |

| Boiling Point | 417.5 ± 38.0 °C (Predicted) | [5] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [5] |

| XLogP3 | -0.8 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via the oxidation of its precursor, Thietan-3-one (CAS 22131-92-6).[7] The choice of oxidant is critical to avoid over-oxidation or ring-opening side reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation, reliably converting the sulfide to the sulfone in a controlled manner.[3]

Caption: General workflow for the synthesis of this compound.

Protocol: Oxidation of Thietan-3-one

This protocol is adapted from established procedures for the oxidation of similar thietane derivatives.[3] The causality for using m-CPBA lies in its high selectivity for sulfur oxidation and the mild reaction conditions it permits. The use of a slight excess ensures complete conversion from the sulfide or intermediate sulfoxide to the desired sulfone.

Materials:

-

Thietan-3-one

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: Dissolve Thietan-3-one (1.0 equiv) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the oxidant.

-

Oxidant Addition: Add m-CPBA (2.2-3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The gradual addition prevents a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 3-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with NaHCO₃ solution. Extract the aqueous layers with additional dichloromethane (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain pure this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the interplay between its ketone functionality and the activating effect of the sulfone group. This dual reactivity makes it a powerful intermediate for generating diverse molecular architectures.

Reactions at the Carbonyl Group

The C3 ketone undergoes typical carbonyl reactions. For instance, reduction with mild reducing agents like sodium borohydride yields 3-hydroxythietane 1,1-dioxide. This alcohol is a key precursor for further functionalization, such as nucleophilic substitution reactions that proceed via a carbocation intermediate.[1][3]

α-Proton Acidity and Enolate Chemistry

A defining feature of the thietane dioxide ring is the enhanced acidity of the protons at the C2 and C4 positions, which are α to the sulfone group. This allows for deprotonation with a suitable base to form a stabilized carbanion (enolate). This nucleophilic species can then be trapped with various electrophiles, enabling C-C bond formation via alkylation, acylation, or condensation reactions. This pathway is fundamental to expanding the scaffold.

Ring Stability

The thietane-1,1-dioxide ring is remarkably stable under a range of conditions. Studies on substituted derivatives have shown quantitative recovery after exposure to 1 M HCl and 1 M NaOH, as well as various nucleophiles.[3] This high chemical stability is a significant advantage in multistep syntheses and for the final drug molecule, ensuring its integrity under physiological conditions.

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery

The thietane dioxide motif is increasingly recognized as a valuable component in the medicinal chemist's toolbox.[2] Its utility stems from its ability to act as a "metabolic shield" and a "solubility enhancer."

-

Bioisosterism: As a bioisostere for the gem-dimethyl group, the thietane dioxide moiety can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[4] Unlike the lipophilic gem-dimethyl group, the polar sulfone significantly enhances aqueous solubility.

-

Improved Physicochemical Properties: The introduction of the rigid, polar thietane dioxide ring can reduce a compound's lipophilicity (LogP) while increasing its three-dimensional character, which can lead to improved target engagement and selectivity.[8]

-

Scaffold for Novel Therapeutics: Derivatives of thietane-1,1-dioxide have been investigated for various therapeutic applications, including as potential antidepressant agents.[9] For example, 3-alkoxy derivatives have shown promising antidepressant effects in preclinical models with low toxicity.[9]

Conclusion

This compound is a compact, highly functionalized building block with a unique constellation of physicochemical properties. Its robust chemical stability, coupled with the dual reactivity of its ketone and α-protons, provides a reliable platform for the synthesis of diverse and complex molecular structures. For drug development professionals, its proven ability to enhance metabolic stability and solubility while providing novel three-dimensional chemical space makes it an invaluable scaffold for overcoming common challenges in lead optimization. As synthetic methodologies continue to evolve, the application of this compound and its derivatives is poised to expand, paving the way for the next generation of innovative therapeutics.

References

-

Gauld, J., et al. (2020). Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]

-

Smith, A. D., et al. (2022). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]

-

Smith, A. D., et al. (2022). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

LookChem. This compound. LookChem. [Link]

-

Block, E. (2008). Product Class 12: Thietanes and Their S-Oxides and S,S-Dioxides. Science of Synthesis. [Link]

-

National Center for Biotechnology Information. Thietane 1,1-dioxide. PubChem Compound Database. [Link]

-

Klen, E. E., et al. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal. [Link]

-

National Center for Biotechnology Information. Thietan-3-one. PubChem Compound Database. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Thietan-3-one | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thietane Dioxide - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

Thietan-3-one 1,1-dioxide CAS number and molecular structure

An In-Depth Technical Guide to Thietan-3-one 1,1-dioxide: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tunable physicochemical properties is perpetual. Four-membered heterocycles, once considered niche, have emerged as powerful tools for drug designers. Among these, the thietane ring system and its oxidized derivatives have garnered significant attention. This guide focuses on a key derivative, This compound , a versatile building block that serves as a gateway to a diverse range of functionalized thietane dioxides.

Thietanes are increasingly utilized as bioisosteres for common functional groups, offering a strategy to modulate properties like solubility, metabolic stability, and lipophilicity.[1][2] The oxidation of the sulfur atom to the sulfone state (S(VI)) in this compound dramatically alters its electronic and physical properties, rendering it significantly more polar and less lipophilic compared to its S(II) thietane or cyclobutane analogs.[2][3] This characteristic is particularly valuable in modern drug discovery, where precise control over a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. This document provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the adjacent ketone and the alpha-protons.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1599-23-1 | [4] |

| Molecular Formula | C₃H₄O₃S | [4] |

| Molecular Weight | 120.13 g/mol | [4] |

| Melting Point | 210-221 °C (decomposes) | [4] |

| Synonyms | 3-oxothietane 1,1-dioxide, 1,1-dioxothietan-3-one, 3-thietanone 1,1-dioxide | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| LogP | 0.06470 | [4] |

Molecular Structure

The structure consists of a four-membered thietane ring containing a sulfur atom, which is oxidized to a sulfone, and a ketone functional group at the 3-position. The puckered four-membered ring imparts a distinct three-dimensional character to molecules derived from this scaffold.

Caption: 2D representation of this compound.

Synthesis and Reactivity

This compound is typically synthesized from its precursor, thietan-3-one (CAS: 22131-92-6).[5] However, it is most valuable as a starting point for creating more complex 3-substituted and 3,3-disubstituted thietane dioxides. A common and highly effective strategy involves the initial conversion of the ketone to a tertiary alcohol, followed by oxidation of the sulfide to the sulfone.[6][7]

The rationale for this two-step approach is rooted in chemical reactivity and selectivity. The ketone in thietan-3-one is readily susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium compounds. This allows for the straightforward introduction of a wide variety of substituents at the 3-position. The subsequent oxidation step is then performed on the resulting thietan-3-ol. Using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) provides a reliable method to convert the sulfide to the sulfone without disturbing the newly installed functional groups.[6]

General Synthetic Workflow

The following diagram illustrates the divergent synthesis of 3,3-disubstituted thietane dioxides, a process that highlights the utility of thietan-3-one as a foundational precursor.

Caption: Divergent synthesis pathway starting from thietan-3-one.

Experimental Protocol: Synthesis of 3-Hydroxy-3-aryl-thietane 1,1-dioxide

This protocol is adapted from established literature procedures for the synthesis of thietanol dioxides, which are key intermediates for further functionalization.[6] It represents a foundational method for researchers entering this area of chemistry.

Objective: To synthesize a 3-hydroxy-3-aryl-thietane 1,1-dioxide via a two-step process: 1) Grignard addition to thietan-3-one, and 2) subsequent oxidation.

Materials:

-

Thietan-3-one

-

Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in a suitable solvent (e.g., THF)

-

Anhydrous Tetrahydrofuran (THF)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

Part 1: Synthesis of 3-Aryl-thietan-3-ol

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arylmagnesium bromide solution. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Ketone: Dissolve thietan-3-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent dimerization or other side reactions.

-

Reaction Progression: Allow the mixture to stir at -78 °C for 1 hour, then let it warm to room temperature (approx. 25 °C) and stir for an additional 24 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This step neutralizes the excess Grignard reagent and the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL). The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aryl-thietan-3-ol. This intermediate can often be used in the next step without further purification.

Part 2: Oxidation to 3-Hydroxy-3-aryl-thietane 1,1-dioxide

-

Reaction Setup: Dissolve the crude 3-aryl-thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a flask and cool to 0 °C.

-

Addition of Oxidant: Add m-CPBA (3.0 equivalents) portion-wise to the solution. Adding the oxidant in portions helps manage the exothermic nature of the oxidation.

-

Reaction Progression: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to 25 °C and stir for approximately 3.5 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. This step neutralizes the m-chlorobenzoic acid byproduct. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with additional dichloromethane (2 x 50 mL).

-

Purification: Combine all organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography to afford the pure 3-hydroxy-3-aryl-thietane 1,1-dioxide.[6]

Applications in Drug Discovery

The thietane dioxide scaffold is a "small polar motif" that can significantly influence the activity and physicochemical properties of a drug candidate.[6] Its utility stems from several key advantages:

-

Modulation of Physicochemical Properties: As a bioisosteric replacement, the thietane dioxide moiety can enhance polarity and reduce lipophilicity, which can lead to improved aqueous solubility and more favorable ADME profiles.[2][3]

-

Structural Rigidity and Vectorial Exit: The defined, puckered geometry of the four-membered ring provides a rigid scaffold, which can be advantageous for optimizing ligand-receptor binding interactions. The substituents at the 3-position project in well-defined vectors, allowing for precise exploration of chemical space.

-

Chemical Stability: 3,3-disubstituted thietane-1,1-dioxides exhibit high chemical stability across a range of acidic and basic conditions, making them robust components for further synthetic manipulations and ensuring their stability in physiological environments.[6]

-

Novel Chemical Space: The under-exploration of thietane dioxides compared to other scaffolds means they offer access to novel chemical space, increasing the probability of discovering compounds with new biological activities or improved properties.[6] Research has shown that certain 3-substituted thietane-1,1-dioxides exhibit promising antidepressant effects, highlighting their potential in CNS drug discovery.[8]

Conclusion

This compound is more than just a chemical curiosity; it is a powerful and strategic starting material for the synthesis of sophisticated molecular building blocks. Its unique combination of a reactive ketone handle and a polar, stable sulfone-containing ring makes it an attractive scaffold for modern medicinal chemistry. The ability to readily generate diverse 3-substituted and 3,3-disubstituted derivatives allows for the fine-tuning of molecular properties, enabling the rational design of drug candidates with optimized efficacy and pharmacokinetic profiles. As synthetic methodologies continue to advance and the commercial availability of these scaffolds increases, thietane dioxides are poised to become an increasingly integral part of the drug discovery toolkit.[6]

References

-

Title: this compound. Source: LookChem. URL: [Link]

-

Title: Synthesis of 3,3-Disubstituted Thietane Dioxides. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Synthesis of 3,3-Disubstituted Thietane Dioxides. Source: ChemRxiv. URL: [Link]

-

Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E-dienes, Polyenes, Allenes, Cumulenes, Ketenes, and Related Compounds. Source: Georg Thieme Verlag. URL: [Link]

-

Title: Thietane 1,1-dioxide | C3H6O2S | CID 265652. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Recent synthesis of thietanes. Source: Beilstein Journal of Organic Chemistry, via National Institutes of Health. URL: [Link]

-

Title: 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Source: ResearchGate. URL: [Link]

-

Title: Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. Source: ChemRxiv, Cambridge Open Engage. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thietane Dioxide - Enamine [enamine.net]

- 4. This compound|lookchem [lookchem.com]

- 5. Thietan-3-one 97% | CAS: 22131-92-6 | AChemBlock [achemblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of Thietan-3-one 1,1-dioxide

An In-Depth Technical Guide to the Spectroscopic Characterization of Thietan-3-one 1,1-dioxide

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 1599-23-1), a valuable heterocyclic building block in medicinal and synthetic chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

This compound is a four-membered, sulfur-containing heterocyclic compound. The thietane ring is functionalized with both a ketone at the 3-position and a sulfone group, resulting in a strained and electronically distinct structure.[2] This unique combination of functional groups makes it a versatile intermediate in organic synthesis.[2] The high degree of functionalization in a compact framework is of significant interest in the development of novel pharmaceutical agents.[2][3]

The molecular structure possesses a plane of symmetry passing through the carbonyl (C=O) and sulfone (SO₂) groups. This symmetry is a critical determinant of its spectroscopic signature, particularly in NMR, as it renders the two methylene groups chemically equivalent.

Molecular Structure Diagram

Caption: A plausible EI fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane (1 mg/mL).

-

GC Method:

-

Inject 1 µL of the solution into a gas chromatograph equipped with a standard capillary column (e.g., DB-5ms).

-

Use a temperature program, for example: hold at 50°C for 1 min, then ramp to 250°C at 10°C/min.

-

-

MS Method:

-

Use a standard electron ionization (EI) source at 70 eV.

-

Scan a mass range from m/z 40 to 200.

-

The mass spectrum will be recorded as the compound elutes from the GC column.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion and analyze the major fragment ions to confirm the proposed structure.

Safety and Handling

While specific toxicity data for this compound is not extensively published, it is prudent to handle it with the care afforded to all laboratory chemicals. Related compounds, such as thietane 1,1-dioxide, are classified as irritants. [4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [5]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [1]

Conclusion

The spectroscopic profile of this compound is highly characteristic, defined by its molecular symmetry and the presence of strained-ring ketone and sulfone functional groups. A simple ¹H NMR spectrum showing a single downfield peak, a ¹³C NMR spectrum with only two signals, and a distinctive IR spectrum with strong absorptions around 1790 cm⁻¹, 1330 cm⁻¹, and 1130 cm⁻¹ provide a definitive fingerprint for this compound. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with its structure. This guide provides the necessary data and protocols for the confident identification and characterization of this important synthetic intermediate.

References

- Block, E. (1916). The first isolation and identification of thietane and several of its homologues. Journal of the American Chemical Society.

-

PubChem. (n.d.). Thietan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: Thietan-3-one. Retrieved from [Link]

- Synthesis of 3,3-Disubstituted Thietane Dioxides. (2024). The Journal of Organic Chemistry.

- Willert Home Products, Inc. (2016, February 1).

-

PubChem. (n.d.). Thietane 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). ChemRxiv.

- Royal Society of Chemistry. (n.d.). Thioester supporting info.

-

SpectraBase. (n.d.). Thiane 1,1-dioxide. Wiley. Retrieved from [Link]

- Klen, E. E., et al. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties.

- Chow, Y. L. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(12), 2283-2286.

-

National Institute of Standards and Technology. (n.d.). Thietane, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

- Li, Z., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1256-1284.

-

PubChem. (n.d.). Thietane oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of the Thietane Dioxide Ring

Abstract

The thietane 1,1-dioxide scaffold, a four-membered heterocyclic ring containing a sulfone group, has rapidly emerged from a synthetic curiosity to a cornerstone motif in modern medicinal and agricultural chemistry.[1][2][3] Its unique combination of properties—a rigid, three-dimensional structure, high polarity, and metabolic stability—makes it an invaluable bioisosteric replacement for more common functional groups.[4][5][6] This guide provides a comprehensive analysis of the core chemical principles governing the stability and reactivity of the thietane dioxide ring. We will explore its structural characteristics, resilience to chemical degradation, and key reactive pathways, including carbocation-mediated functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

Four-membered heterocycles have been increasingly exploited in drug discovery to modulate the physicochemical properties of lead compounds.[3][5][7] Among these, the thietane 1,1-dioxide ring stands out for its distinctive electronic and steric profile. The presence of the sulfone group dramatically alters the properties of the parent thietane ring, imparting significant polarity and the ability to act as a strong hydrogen bond acceptor.[1][8] Unlike many small rings, the thietane dioxide core exhibits remarkable chemical stability, allowing it to withstand a variety of reaction conditions.[1] This guide delves into the fundamental chemistry of this ring system, providing insights into its structural integrity and the logic behind its synthetic transformations.

Structural Properties and Chemical Stability

The inherent stability of the thietane dioxide ring is a primary reason for its growing adoption. This stability is not merely anecdotal; it has been systematically evaluated under conditions relevant to drug development and synthetic chemistry.

Ring Geometry and Conformation

The conformation of the thietane dioxide ring can range from puckered to nearly planar, influenced by the substitution pattern at the C3 position. For instance, X-ray diffraction analysis has shown that 3-hydroxythietane-1,1-dioxide derivatives can exhibit a significant pucker (e.g., 29.4°), whereas some 3,3-disubstituted derivatives display an almost planar ring (e.g., 1° puckering angle).[1] This conformational adaptability, governed by substituent effects, can be strategically employed to orient appended pharmacophores.

Chemical Inertness

The sulfone moiety is largely responsible for the ring's robustness. It is electron-withdrawing, which deactivates the adjacent methylene carbons towards many common transformations. Systematic studies have demonstrated that 3,3-disubstituted thietane-1,1-dioxides are exceptionally stable across a wide pH range and in the presence of various reagents.[1]

Table 1: Stability of 3,3-Diarylthietane-1,1-dioxide under Various Conditions Data synthesized from studies on compound stability.[1]

| Condition | Reagent(s) | Temperature | Duration | Result |

| Acidic | 1 M HCl (aq) | 37 °C | 24 h | >95% Recovery |

| Basic | 1 M NaOH (aq) | 37 °C | 24 h | >95% Recovery |

| Nucleophilic | Sodium Iodide (NaI) | 37 °C | 24 h | >95% Recovery |

| Nucleophilic | Cysteine Methyl Ester | 37 °C | 24 h | >95% Recovery |

It is crucial to note that this high stability is not universal for all derivatives. For example, 3-hydroxythietane-1,1-dioxides can undergo elimination to the corresponding thiete dioxide in the presence of a strong base like 1 M NaOH.[1] This reactivity, however, can be harnessed for further synthetic diversification.

Thermal Stability

Sulfones are generally recognized for their high thermal stability. Acyclic aliphatic sulfones and those flanked by aromatic groups typically begin to decompose at temperatures exceeding 350 °C.[9][10] While specific data for the parent thietane dioxide is limited, its successful use in reactions requiring temperatures of 110 °C or higher suggests a comparable or greater stability, which is essential for many synthetic applications.[1][11]

Synthesis and Core Reactivity

The utility of the thietane dioxide scaffold is underpinned by synthetic methodologies that allow for its controlled functionalization. The most powerful of these strategies involves the generation of a carbocation intermediate at the C3 position, which can be trapped by a wide array of nucleophiles.

Synthesis of the Thietane Dioxide Core

The thietane dioxide ring is most commonly accessed through two primary routes:

-

Oxidation: The direct oxidation of a pre-formed thietane ring using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is a reliable and straightforward method.[12]

-

Cycloaddition: A [2+2] cycloaddition between a sulfene (R₂C=SO₂) and an electron-rich alkene like an enamine can construct the four-membered ring directly.[13][14]

A highly effective and divergent approach begins with the commercially available thietan-3-one. This precursor can be treated with organometallic reagents (e.g., Grignard reagents) to install a hydroxyl group and a desired substituent at the C3 position. Subsequent oxidation then furnishes the key 3-hydroxy-3-substituted-thietane-1,1-dioxide intermediate, poised for further functionalization.[1][8][11]

Carbocation-Mediated Functionalization at C3

A breakthrough in thietane dioxide chemistry has been the development of methods to generate a carbocation at the C3 position from 3-aryl-3-hydroxy precursors.[1][7][8] This is typically achieved through dehydration using catalytic amounts of a Lewis or Brønsted acid. This strategy avoids the direct use of pre-functionalized, and often unstable, electrophiles. The choice of catalyst is critical and depends on the nucleophile being employed.

The causality behind this approach is the stabilization of the resulting tertiary carbocation by the adjacent aryl group. The sulfone group, while electron-withdrawing, does not prevent the formation of this key intermediate.

// Reactants Thietanol [label=<

3-Aryl-3-hydroxythietane-1,1-dioxide

3-Aryl-3-hydroxythietane-1,1-dioxide

];

// Intermediate Carbocation [label=<

Carbocation Intermediate

Carbocation Intermediate

];

// Products Products [label=<

Products 3-Aryl-3-(Aryl)thietane 3-Aryl-3-(Thio)thietane 3-Aryl-3-(Alkoxy)thietane

];

// Side Product Thiete [label=<

Thiete Dioxide (Elimination)

Thiete Dioxide (Elimination)

];

// Edges Thietanol -> Carbocation [label=" -H₂O\n[Lewis or Brønsted Acid]"]; Carbocation -> Products [label=" + Nucleophile\n(Arene, Thiol, Alcohol)"]; Carbocation -> Thiete [label=" -H⁺", color="#EA4335"]; } }

Diagram 1: Carbocation-Mediated Synthesis. A general scheme for the synthesis of 3,3-disubstituted thietane dioxides.

This methodology enables the formation of C-C, C-S, and C-O bonds directly onto the intact four-membered ring.[1]

-

C-C Bond Formation (Friedel-Crafts Alkylation): Arenes, particularly electron-rich phenols and heterocycles, serve as excellent nucleophiles. These reactions are often catalyzed by Lewis acids like calcium bis(trifluoromethanesulfonimide) [Ca(NTf₂)₂].[1][11]

-

C-S Bond Formation: Both aromatic and aliphatic thiols react smoothly, often at moderate temperatures (40-60 °C), to yield 3-sulfanyl thietane dioxides.[1][11]

-

C-O Bond Formation: The alkylation of alcohols requires a switch to Brønsted acid catalysis (e.g., triflimide, Tf₂NH) to achieve O-alkylation.[1][11]

A common side reaction is the elimination of water to form a thiete 1,1-dioxide.[1][15] This pathway is favored in the absence of a potent nucleophile or at elevated temperatures. Judicious control of the reaction temperature is therefore a critical parameter for maximizing the yield of the desired substitution product.[15]

Experimental Protocols and Data

To provide a practical context, we outline a representative experimental procedure for the synthesis of 3,3-disubstituted thietane dioxides and summarize typical results.

Protocol: Calcium-Catalyzed Synthesis of a 3-Aryl-3-sulfanylthietane-1,1-dioxide

This protocol is a self-validating system; successful execution relies on the precise control of stoichiometry, temperature, and inert atmosphere to favor substitution over elimination.

Diagram 2: Experimental Workflow. Step-by-step workflow for the synthesis and purification of a target compound.

Step-by-Step Methodology: [15]

-

Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 3-aryl-3-hydroxythietane-1,1-dioxide (1.0 equiv, e.g., 0.20 mmol).

-

Reagent Addition: Add the thiol nucleophile (2.5 equiv, e.g., 0.50 mmol) followed by the chosen solvent (e.g., Toluene, to achieve a 0.5 M concentration).

-

Catalyst Addition: Add the catalyst, Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂, 0.05 equiv, e.g., 0.01 mmol).

-

Reaction Conditions: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the mixture to the specified temperature (e.g., 60-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3,3-disubstituted thietane 1,1-dioxide.

Summary of Reaction Scope

The robustness of the carbocation-mediated strategy is demonstrated by its tolerance for a diverse range of nucleophiles.

Table 2: Representative Scope of Nucleophilic Substitution Reactions Data synthesized from published reaction optimizations.[1][11]

| Nucleophile Type | Example Nucleophile | Catalyst | Temp (°C) | Typical Yield |

| Arene (Phenol) | o-Cresol | Ca(NTf₂)₂ | 110 | ~93% |

| Arene (Phenol) | Phenol | Ca(NTf₂)₂ | 110 | ~84% |

| Arene (Non-Phenolic) | 1,2-Dimethoxybenzene | Ca(NTf₂)₂ | 40 | ~98% |

| Thiol (Aromatic) | 4-Methylbenzenethiol | Ca(NTf₂)₂ | 40 | High |

| Thiol (Aliphatic) | Cyclohexanethiol | Ca(NTf₂)₂ | 40 | High |

| Alcohol (Primary) | Benzyl alcohol | Tf₂NH | 40 | High |

Applications in Drug Discovery: A Bioisosteric Hub

The thietane dioxide ring serves as a powerful bioisostere, replacing other chemical groups to fine-tune the properties of a drug candidate. Its primary advantages are its ability to reduce lipophilicity and enhance metabolic stability while occupying a well-defined, three-dimensional space.[4][6]

Diagram 3: Bioisosteric Logic. The role of thietane dioxide in modulating key drug-like properties.

Notable examples include:

-

PI3K-Alpha Inhibitors: The rigid scaffold has been used in the design of potent anticancer agents.[1][8]

-

LpxC Inhibitors: In antibacterial agents, the thietane dioxide's sulfone group can form crucial hydrogen bonds with enzyme active sites, with its size offering advantages over a simple methyl sulfone.[1][8]

-

Peptide Bond Mimetics: Replacing a peptide bond with a thietane dioxide has been shown to significantly improve both metabolic stability and target selectivity in bioactive compounds.[4]

Conclusion

The thietane 1,1-dioxide ring has transitioned from a niche heterocycle to a mainstream tool for chemical innovation. Its exceptional chemical stability provides a reliable foundation upon which complex molecular architectures can be built. The development of robust, carbocation-based functionalization strategies has unlocked access to a vast and previously unexplored chemical space. For medicinal and agricultural chemists, the thietane dioxide motif offers a powerful and field-proven method to overcome common challenges in drug design, including poor solubility, metabolic instability, and target selectivity. As synthetic methods continue to evolve, the application of this remarkable scaffold is poised for even broader impact.

References

- Benchchem.

- Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

- Chem-Impex. Thietane 1,1-dioxide.

- Saejong, P., et al. Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.

- ResearchGate. Synthesis of 3,3-Disubstituted Thietane Dioxides | Request PDF.

- The Journal of Organic Chemistry. Synthesis of 3,3-Disubstituted Thietane Dioxides.

- ResearchGate.

- ResearchGate. Thermal Stability of Petroleum Sulfones | Request PDF.

- Benchchem. Technical Support Center: Nucleophilic Attack on 3,3-Dichlorothietane 1,1-dioxide.

- Enamine. Thietane Dioxide.

- ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.

- American Chemical Society.

- Benchchem.

- Thieme. Science of Synthesis 39.

- NIH. Recent synthesis of thietanes.

- NIH. Synthesis of 3,3-Disubstituted Thietane Dioxides.

- Benchchem.

- Beilstein Journals. Recent synthesis of thietanes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thietane Dioxide - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thietan-3-one 1,1-dioxide as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietan-3-one 1,1-dioxide, a strained four-membered heterocyclic ketone, has emerged as a versatile and increasingly valuable building block in modern organic synthesis. Its unique structural and electronic properties, characterized by the electron-withdrawing sulfone group and inherent ring strain, impart a distinct reactivity profile that enables a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the synthetic applications of this compound. We will delve into its utility as a precursor for the construction of complex molecular architectures, with a particular focus on its role in medicinal chemistry and drug discovery. Key reaction manifolds, including cycloadditions, ring-opening reactions, and functional group interconversions, will be discussed in detail, supported by established protocols and mechanistic insights. This document aims to serve as a practical resource for researchers seeking to leverage the synthetic potential of this powerful chemical entity.

Introduction: The Rise of a Strained Heterocycle

Four-membered heterocycles, once considered niche curiosities, are now recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent three-dimensionality and ability to act as bioisosteres for more common functional groups have propelled their integration into drug discovery programs. Among these, thietane 1,1-dioxides have garnered significant attention for their unique physicochemical properties and synthetic versatility.[2] At the heart of this expanding chemical space lies this compound, a readily accessible and highly reactive precursor.[3][4]

The presence of the sulfone group significantly influences the chemistry of the thietane ring, activating the adjacent methylene protons and rendering the carbonyl group susceptible to a range of nucleophilic attacks. This guide will explore the fundamental reactivity of this compound and showcase its application in the synthesis of diverse and medicinally relevant compounds.

Synthesis and Physicochemical Properties of this compound

A solid understanding of the preparation and intrinsic properties of a starting material is paramount for its effective utilization in synthesis.

Synthetic Routes

The most common laboratory-scale synthesis of this compound begins with the commercially available thietan-3-one. The oxidation of the sulfide to the corresponding sulfone is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

Experimental Protocol: Synthesis of this compound

-

Step 1: Oxidation of Thietan-3-ol. To a solution of a thietan-3-ol derivative (1.0 equivalent) in dichloromethane (CH2Cl2) at 0 °C, add m-CPBA (3.0 equivalents) portionwise.[3]

-

Step 2: Reaction Progression. Allow the reaction mixture to warm to 25 °C and stir for approximately 3.5 hours.[3]

-

Step 3: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer and extract the aqueous layer with CH2Cl2.[3]

-

Step 4: Purification. Combine the organic layers, dry over sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the thietan-3-ol 1,1-dioxide.[3]

-

Step 5: Oxidation to the Ketone. Subsequent oxidation of the secondary alcohol to the ketone can be achieved using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Caution: The oxidation of thietan-3-ol with hydrogen peroxide and acetic acid has been reported to be explosive. Evaporation of residual hydrogen peroxide should be performed in an open evaporating dish.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1599-23-1 | [6] |

| Molecular Formula | C3H4O3S | [6] |

| Molecular Weight | 120.13 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 210-221 °C (decomposes) | [6] |

| Boiling Point | 417.5 ± 38.0 °C (Predicted) | [6] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [6] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to undergo a variety of transformations, primarily centered around the reactivity of its carbonyl group and the inherent strain of the four-membered ring.

Reactions at the Carbonyl Group: A Gateway to 3-Substituted Thietanes

The ketone functionality of this compound serves as a versatile handle for the introduction of a wide range of substituents at the C3 position.

Grignard and organolithium reagents readily add to the carbonyl group to afford the corresponding tertiary alcohols. These intermediates are valuable precursors for the synthesis of 3,3-disubstituted thietane 1,1-dioxides.[3][4]

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides

-

Step 1: Grignard Reaction. A solution of an aryl magnesium bromide (1.1 equivalents) in THF is added dropwise to a solution of thietan-3-one (1.0 equivalent) in THF at -78 °C.[3]

-

Step 2: Reaction Progression. The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 25 °C and stirred for an additional 3 hours.[3]

-

Step 3: Quenching and Extraction. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with dichloromethane (CH2Cl2).[3]

-

Step 4: Purification. The combined organic layers are dried, filtered, and concentrated. The resulting thietan-3-ol is then oxidized to the 1,1-dioxide using the m-CPBA protocol described in Section 2.1.[3]

The resulting 3-aryl-3-hydroxythietane 1,1-dioxides can then be subjected to dehydrative coupling reactions with various nucleophiles in the presence of a Lewis or Brønsted acid catalyst to generate a diverse library of 3,3-disubstituted thietane dioxides.[3]

Figure 1: General workflow for the synthesis of 3,3-disubstituted thietane 1,1-dioxides.

The addition of trimethylsilyl cyanide to the carbonyl group, followed by oxidation and dehydration, provides access to 3-cyanothiete 1,1-dioxide, a reactive dienophile for cycloaddition reactions.[7]

Cycloaddition Reactions: Constructing Complex Ring Systems

The strained double bond of thiete 1,1-dioxides, derived from this compound, is a potent dienophile and dipolarophile in various cycloaddition reactions.

3-Cyanothiete 1,1-dioxide readily participates in [4+2] cycloaddition reactions with dienes such as 1,3-butadiene, affording bicyclic sulfonamides.[7] These reactions are often highly regioselective and provide a rapid means of increasing molecular complexity.

The electron-deficient double bond of thiete 1,1-dioxides also reacts with 1,3-dipoles, such as azomethine ylides, in [3+2] cycloaddition reactions to generate novel heterocyclic scaffolds.[7][8]

Figure 2: Synthetic utility of thiete 1,1-dioxides in cycloaddition reactions.

Ring-Opening Reactions: Access to Acyclic Sulfur-Containing Compounds

The inherent ring strain of the thietane ring can be exploited in ring-opening reactions, providing access to functionalized acyclic sulfur-containing molecules. While less common for the 1,1-dioxide derivative due to the stability of the sulfone, under forcing conditions with potent nucleophiles, ring-opening can occur. For instance, treatment of thiete sulfone with aqueous sodium hydroxide leads to the formation of dimethyl sulfone.[9]

Applications in Medicinal Chemistry

The thietane 1,1-dioxide scaffold is increasingly being incorporated into drug candidates due to its favorable physicochemical properties, including improved solubility and metabolic stability.[10][1][11] 3-Substituted thietane-1,1-dioxides, readily accessible from this compound, have shown promise in various therapeutic areas. For example, certain 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides have demonstrated antidepressant activity comparable to the established drug imipramine.[12] The low toxicity and favorable pharmacokinetic profiles of these compounds highlight the potential of the thietane 1,1-dioxide core in drug design.[12]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and powerful precursor in organic synthesis. Its unique reactivity, stemming from the interplay of ring strain and the electron-withdrawing sulfone group, allows for the construction of a wide array of complex and medicinally relevant molecules. The synthetic methodologies discussed herein, particularly those involving nucleophilic additions to the carbonyl group and subsequent cycloaddition reactions of the derived thietes, provide a robust platform for the generation of novel chemical entities. As the demand for three-dimensional and polar scaffolds in drug discovery continues to grow, the importance and application of this compound are poised to expand even further. Future research in this area will likely focus on the development of new catalytic and enantioselective transformations, further unlocking the synthetic potential of this invaluable building block.

References

- Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

- Block, E.

- Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.

- 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS. Chemistry of Heterocyclic Compounds.

- Synthesis of 3-Substituted Thietane 1,1-Dioxides

- Recent synthesis of thietanes.

- Thietane 1,1-dioxide. Chem-Impex.

- 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties.

- This compound. LookChem.

- Thietan-3-one. PubChem.

- Thietane 1,1-dioxide. PubChem.

- Synthesis of 3,3-Disubstituted Thietane Dioxides.

- 3-Cyanothiete 1,1-dioxide: synthesis and cycloaddition reactions.

- Thietane. Wikipedia.

- Facile synthesis of thietanes via ring expansion of thiiranes.

- Thiete 1,1-dioxide and 3-Chlorothiete 1,1-dioxide.

- Thietanes and Derivatives thereof in Medicinal Chemistry.

- The [3+2]Cycloaddition Reaction. University of California, Irvine.

- Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound|lookchem [lookchem.com]

- 7. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Rising Prominence of the Thietane Scaffold in Drug Discovery

An In-Depth Technical Guide to Thietan-3-one 1,1-dioxide: Properties, Reactivity, and Safety Protocols

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, thietanes, and specifically their oxidized form, thietane 1,1-dioxides, have emerged as exceptionally valuable motifs.[1][2] Their rigid, three-dimensional structure and unique electronic properties make them attractive as bioisosteric replacements for more common groups like gem-dimethyl or carbonyl functions, often leading to improved metabolic stability, solubility, and cell permeability.[3]

This compound (CAS No. 1599-23-1) stands as a pivotal starting material and a versatile synthetic intermediate in this context.[3][4] Its strained four-membered ring, activated by both a ketone and a sulfone group, provides a unique platform for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, reactivity, potential hazards, and handling protocols for this important building block. The narrative emphasizes the causality behind experimental choices and provides validated procedural frameworks to ensure both scientific integrity and laboratory safety.

Part 1: Physicochemical and Spectral Properties

This compound is a solid at room temperature. Its core structure consists of a four-membered thietane ring, with a carbonyl group at the 3-position and a sulfone group (SO₂) at the 1-position. The presence of the electron-withdrawing sulfone and carbonyl groups significantly influences the ring's geometry and the reactivity of the adjacent methylene protons.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing experiments, predicting solubility, and understanding its behavior in various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 1599-23-1 | [5] |

| Molecular Formula | C₃H₄O₃S | [5] |

| Molecular Weight | 120.13 g/mol | [5] |

| Melting Point | 210-221 °C (decomposes) | [5] |

| Boiling Point | 417.5 ± 38.0 °C (Predicted) | [5] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 0.06470 (Predicted) | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Polar Surface Area (PSA) | 59.59 Ų | [5] |

Part 2: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its ketone functionality. It serves as a readily available precursor for the synthesis of 3,3-disubstituted thietane dioxides, a class of compounds with significant potential in medicinal chemistry.[3]

Key Reaction Pathway: Nucleophilic Addition

The carbonyl group of this compound behaves as a typical ketone, readily undergoing nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents.[3][4] This reaction provides access to 3-hydroxy-3-substituted thietane 1,1-dioxides. These tertiary alcohols are stable intermediates that can be isolated and used in further transformations.[4] This initial reaction is fundamental, as it sets the stage for creating diverse molecular architectures centered on the thietane dioxide core.

Caption: Key reaction of this compound.

The resulting 3-hydroxy intermediates are themselves valuable. Under Brønsted or Lewis acid catalysis, they can generate a carbocation at the 3-position, which can then be trapped by a variety of nucleophiles (arenes, thiols, alcohols) to yield 3,3-disubstituted thietane dioxides.[3] This two-step sequence provides a divergent and powerful strategy for expanding the chemical space around the thietane core.[4]

Part 3: Potential Hazards and Safety Protocols

Hazard Identification

Based on analogous structures, this compound should be handled as a potentially hazardous substance with the following risks:

-

Acute Oral Toxicity: Harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[6]

-

Respiratory Irritation: May cause respiratory tract irritation.[6][7]

A specific warning has been noted for the oxidation of related thietan-3-ols to their corresponding 1,1-dioxides using hydrogen peroxide in acetic acid, as this procedure has been reported to lead to explosions.[9] Extreme caution must be exercised during oxidation reactions, ensuring proper temperature control and avoiding the concentration of residual peroxide.[9]

Recommended Safety and Handling Procedures

Adherence to good laboratory practice is essential. The following protocols should be implemented as a minimum standard:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8][10]

-

Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.[8]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]